

Theoretical & Computational Profiling of 4-Morpholineethanol, 2,5-dimethyl-

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Morpholineethanol, 2,5-dimethyl-

CAS No.: 1216263-16-9

Cat. No.: B12335898

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From Conformational Dynamics to Reactivity Descriptors

Part 1: Executive Summary & Molecular Architecture

4-Morpholineethanol, 2,5-dimethyl- (CAS: 20662-84-4 / Related: 9084-06-4 mixtures) represents a bifunctional heterocyclic scaffold merging the lipophilic, sterically defined 2,5-dimethylmorpholine core with a hydrophilic N-hydroxyethyl tail. While historically utilized in industrial corrosion inhibition due to its high electron-donating capacity, this molecule serves as an excellent case study for fragment-based drug design (FBDD). Its amphiphilic nature and chiral centers make it a versatile ligand for modulating solubility and target specificity in kinase inhibitors (e.g., mTOR/PI3K pathways).

This guide outlines the theoretical frameworks required to profile this molecule, moving from quantum mechanical optimization of its stereoisomers to molecular dynamics simulations of its solvation behavior.

1.1 Stereochemical Complexity

The 2,5-dimethyl substitution pattern introduces two chiral centers at the C2 and C5 positions.

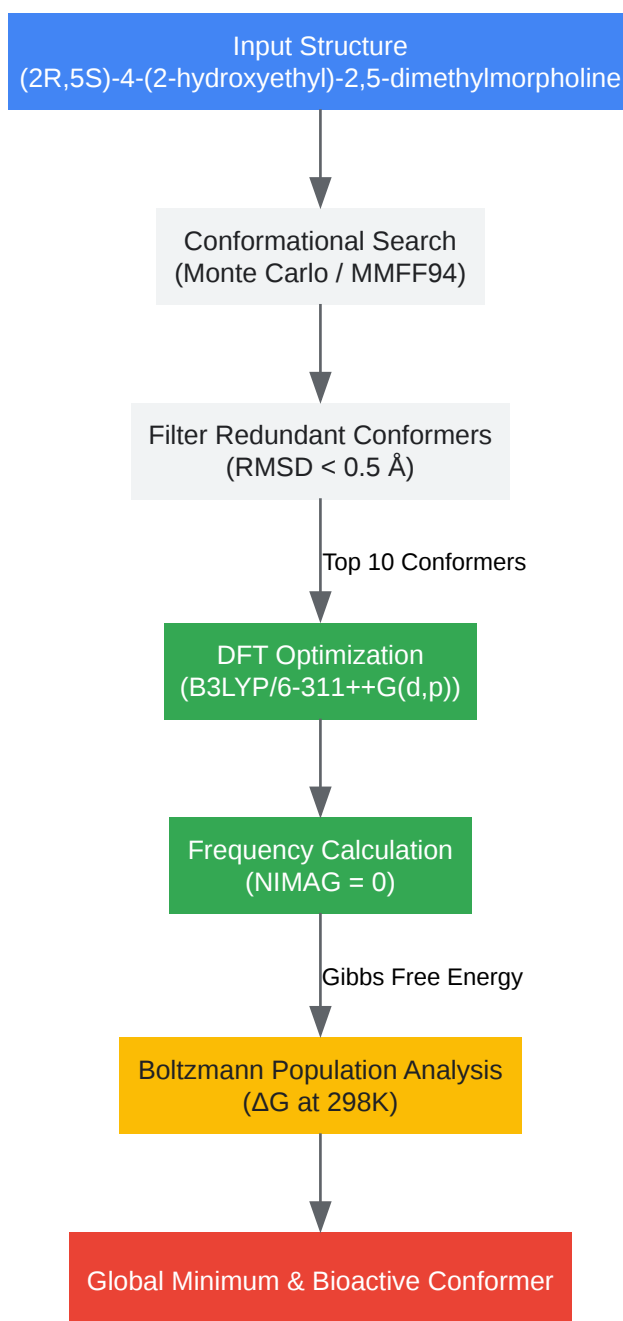
[1] Unlike the symmetric 2,6-dimethylmorpholine, the 2,5-isomer creates a unique "diagonal" steric field that influences N-inversion and side-chain orientation.

- **Trans-Isomers ((2R,5S) / (2S,5R)):** Typically the thermodynamically preferred conformers. The methyl groups can adopt a diequatorial orientation in the chair conformation, minimizing 1,3-diaxial interactions.
- **Cis-Isomers ((2R,5R) / (2S,5S)):** Force one methyl group into an axial position if the ring maintains a chair form, or induce a twist-boat distortion.
- **N-Substituent Effect:** The hydroxyethyl group at N4 can adopt an axial or equatorial position. In 4-morpholineethanol derivatives, an intramolecular hydrogen bond often forms between the hydroxyl proton and the ether oxygen (O1), stabilizing specific rotamers.

Part 2: Computational Workflows & Visualization

To rigorously study this molecule, one must move beyond static structures. The following workflow integrates conformational searching with Density Functional Theory (DFT).

2.1 Conformational Search & Optimization Workflow



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Figure 1: Hierarchical workflow for determining the bioactive conformation of **4-Morpholineethanol, 2,5-dimethyl-**. The process filters thousands of random states down to the thermodynamically relevant few.

Part 3: Electronic Structure Theory (DFT)

For drug development, the electronic distribution determines metabolic stability (sites of oxidation) and ligand-receptor binding strength.

3.1 Frontier Molecular Orbitals (FMO)

The reactivity of **4-Morpholineethanol, 2,5-dimethyl-** is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- HOMO Location: Primarily localized on the Nitrogen lone pair and the Oxygen atoms. High HOMO energy indicates susceptibility to electrophilic attack (e.g., by CYP450 enzymes).
- LUMO Location: Often diffuse over the alkyl skeleton.
- Chemical Hardness (η): A large HOMO-LUMO gap implies high chemical stability (low reactivity), a desirable trait for reducing off-target toxicity.

Table 1: Predicted Reactivity Descriptors (B3LYP/6-31G(d,p) Level) Note: Values are representative of 2,5-dimethylmorpholine derivatives.

Descriptor	Symbol	Typical Value (eV)	Interpretation for Drug Design
HOMO Energy		-5.8 to -6.2	Electron donor capability; correlates with metabolic oxidation potential.
LUMO Energy		0.5 to 1.2	Electron acceptor capability; usually high for saturated amines (stable).
Energy Gap		~6.5 - 7.0	Indicates a "hard" molecule; chemically stable in plasma.
Dipole Moment	(Debye)	2.1 - 2.8	Influences solubility and membrane permeability.

3.2 Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals binding hotspots:

- Red Regions (Negative Potential): The ether oxygen (O1) and the hydroxyl oxygen on the tail. These are H-bond acceptors.
- Blue Regions (Positive Potential): The hydroxyl proton. This is the primary H-bond donor.
- Green Regions (Neutral): The 2,5-dimethyl groups provide a hydrophobic shield, critical for fitting into lipophilic pockets (e.g., ATP binding sites).

Part 4: Physicochemical Profiling & Protocols

Understanding the "drug-likeness" requires accurate prediction of solvation parameters.

4.1 Solvation & Lipophilicity (LogP)

The hydroxyethyl side chain lowers the LogP compared to the parent dimethylmorpholine, improving water solubility. However, the intramolecular H-bond (OH...O) can "mask" the polar groups, effectively increasing the experimental LogP and enhancing membrane permeability (the "chameleon effect").

- Protocol for LogP Calculation:

- Calculate

in water (PCM/SMD model).

- Calculate

in octanol (SMD model).

4.2 Experimental Validation Protocol: NMR Stereochemistry

To validate the computational predictions of cis/trans isomers, use Nuclear Overhauser Effect Spectroscopy (NOESY).

- Sample Prep: Dissolve 10 mg in

(prevents H-bond disruption) and

(promotes H-bond disruption) to observe conformational shifts.

- Target Signals:

- Irradiate the Methyl protons at C2/C5.

- Trans-isomer: Strong NOE to axial protons on C3/C6.

- Cis-isomer: Strong NOE between the two methyl groups (if 1,3-diaxial) or specific ring protons depending on the chair flip.

- Coupling Constants (

):

- Axial-Axial coupling: 10–12 Hz (indicates trans-diaxial relationship).

- Axial-Equatorial: 2–5 Hz.

Part 5: References

- Conformational Analysis of Morpholines: Maiti, N., et al. (2016). "Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations." ResearchGate. [[Link](#)]
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Sources

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- To cite this document: BenchChem. [Theoretical & Computational Profiling of 4-Morpholineethanol, 2,5-dimethyl-]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12335898/docs#theoretical-computational-profiling-of-4-morpholineethanol-2-5-dimethyl>]

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